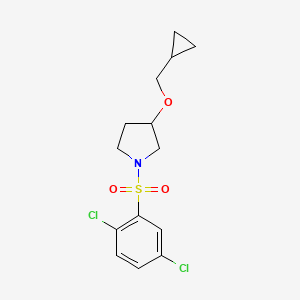

3-(Cyclopropylmethoxy)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

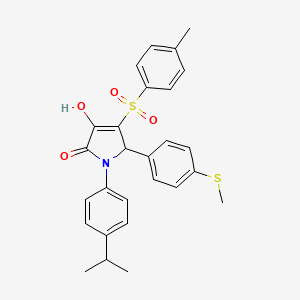

3-(Cyclopropylmethoxy)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are characterized by a five-membered ring structure containing one nitrogen atom. This compound, in particular, includes various functional groups like sulfonyl and cyclopropylmethoxy, which influence its chemical and physical properties.

Synthesis Analysis

The synthesis of 1-(arylsulfonyl)pyrrolidines, a category to which this compound belongs, can be achieved through reactions involving phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine. These reactions are acid-catalyzed and proceed under mild conditions, providing a convenient method for generating pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).

Applications De Recherche Scientifique

New Synthetic Routes to Pyrrolidines

Synthesis of Pyrrolidines via Reaction of γ-Halocarbanions with Imines

A study demonstrated a novel synthesis of pyrrolidines, which mimics a 1,3-dipolar cycloaddition, utilizing γ-chlorocarbanions generated from a related compound, leading to substituted pyrrolidines in a two-step process M. Mąkosza & M. Judka, 2005.

Derivatives Synthesis

Synthesis of 1-(Arylsulfonyl)pyrrolidines from Phenols

This research outlines an acid-catalyzed reaction process that forms new 1-(arylsulfonyl)pyrrolidines from phenols under mild conditions, illustrating a convenient method for synthesizing pyrrolidine-1-sulfonylarene derivatives A. Smolobochkin et al., 2017.

Sulfonated Tetrahydropyridine and Pyrrolidine Derivatives

Tetrahydropyridine and Pyrrolidine Derivatives Synthesis

A study describes the efficient synthesis of sulfonated tetrahydropyridine and pyrrolidine derivatives through a radical reaction, highlighting the versatility of such compounds in organic synthesis Yuanyuan An & Jie Wu, 2017.

Innovative Drug Design

Novel Phosphodiesterase 4 Inhibitor Development

Research on CHF6001, a novel phosphodiesterase 4 (PDE4) inhibitor, indicates its potential in treating pulmonary diseases through inhaled administration, showcasing the application of such compounds in developing new therapeutic agents G. Villetti et al., 2015.

Green Chemistry Approaches

Iridium(III) Complexes for Emission Spectroscopy

A study on [Ir(C^N)2(bpy)][PF6] complexes where the cyclometallating ligands contain functional groups related to the compound , demonstrates the importance of such structures in developing green-emitting materials for various applications, including light-emitting devices E. Constable et al., 2014.

Propriétés

IUPAC Name |

3-(cyclopropylmethoxy)-1-(2,5-dichlorophenyl)sulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO3S/c15-11-3-4-13(16)14(7-11)21(18,19)17-6-5-12(8-17)20-9-10-1-2-10/h3-4,7,10,12H,1-2,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBKRBBHUAZTJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2490546.png)

![2-[10-(2,4-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol](/img/structure/B2490549.png)

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2490553.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2490558.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2490559.png)

![N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride](/img/structure/B2490565.png)

![N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2490568.png)